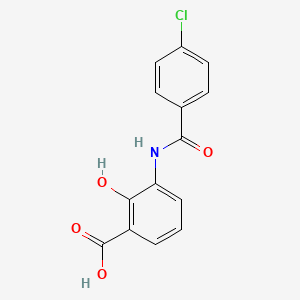

3-(4-Chlorobenzamido)-2-hydroxybenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It belongs to the class of amino acids and derivatives .

- Rebamipide is used primarily as a gastroprotective agent due to its ability to enhance mucosal defense mechanisms in the gastrointestinal tract.

Rebamipide: (CAS No. 90098-04-7) is a synthetic compound with the chemical formula .

Preparation Methods

- The synthetic route to Rebamipide involves several steps:

Stage 1: 2-Amino-3-(2-quinolinyl)propionic acid monohydrochloride dihydrate (the precursor compound) is treated with sodium hydroxide and hydrogen in water at room temperature for 2 hours.

Stage 2: The resulting compound is further reacted with sodium hydroxide in a mixture of water and acetone at 0°C.

Stage 3: Finally, hydrogen chloride is used to obtain Rebamipide in water-acetone solution.

Chemical Reactions Analysis

- Rebamipide undergoes various reactions, including:

Amide formation: The initial reaction forms the amide group (benzamido) by reacting the amino group with 4-chlorobenzoyl chloride.

Hydrolysis: The hydrolysis of the ester group (2-oxo-1,2-dihydroquinolin-4-yl) occurs during the synthesis.

- Common reagents include sodium hydroxide, hydrogen, and hydrogen chloride.

Scientific Research Applications

Gastrointestinal Protection: Rebamipide enhances mucosal defense mechanisms, making it useful in treating gastric ulcers, gastritis, and other gastrointestinal disorders.

Ophthalmology: It has applications in treating dry eye syndrome.

Anti-inflammatory Effects: Rebamipide exhibits anti-inflammatory properties.

Potential in Cancer Therapy: Some studies explore its effects on cancer cells.

Mechanism of Action

- Rebamipide’s mechanism involves:

Stimulation of Mucin Production: It increases mucin secretion, promoting mucosal protection.

Scavenging Free Radicals: Rebamipide scavenges reactive oxygen species, reducing oxidative damage.

Anti-inflammatory Effects: It inhibits pro-inflammatory cytokines.

Enhanced Blood Flow: Rebamipide improves blood flow to mucosal tissues.

Comparison with Similar Compounds

- Rebamipide is unique due to its dual action as a gastroprotective agent and an ophthalmic treatment.

- Similar compounds include misoprostol (used for gastric ulcers) and artificial tears (for dry eye syndrome).

Remember that Rebamipide’s safety precautions include handling it with care due to its hazardous properties

Properties

Molecular Formula |

C14H10ClNO4 |

|---|---|

Molecular Weight |

291.68 g/mol |

IUPAC Name |

3-[(4-chlorobenzoyl)amino]-2-hydroxybenzoic acid |

InChI |

InChI=1S/C14H10ClNO4/c15-9-6-4-8(5-7-9)13(18)16-11-3-1-2-10(12(11)17)14(19)20/h1-7,17H,(H,16,18)(H,19,20) |

InChI Key |

SAMOYTPWHFPEHM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)NC(=O)C2=CC=C(C=C2)Cl)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-chlorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B11490665.png)

methanone](/img/structure/B11490671.png)

![3-Benzyl-5-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B11490687.png)

![N'-[(furan-2-ylcarbonyl)oxy]-4-[methyl(phenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazine-2-carboximidamide](/img/structure/B11490702.png)

![12-(4-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11490706.png)

![2-(5-chloro-1H-indol-3-yl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)ethanamine](/img/structure/B11490714.png)

![[2-(4-Isopropyl-2,2-dimethyl-tetrahydro-pyran-4-yl)-ethyl]-(4-methoxy-benzyl)-amine](/img/structure/B11490720.png)

![N-tert-butyl-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11490727.png)

![N-[2-(pyridin-3-ylcarbamoyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B11490737.png)

![N-[4-({1-[2-(3,4-dimethoxyphenyl)ethyl]-4,6-dioxo-2-thioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl}sulfamoyl)phenyl]acetamide](/img/structure/B11490743.png)

![3-Cyclohexyl-1-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B11490754.png)

![ethyl [2-methyl-5-(1H-tetrazol-1-yl)phenoxy]acetate](/img/structure/B11490758.png)